1,2,3,3a,4,5-Hexahydropyrene
Overview
Description
1,2,3,3a,4,5-Hexahydropyrene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₆H₁₆ It is a hydrogenated derivative of pyrene, characterized by the addition of hydrogen atoms to the pyrene structure, resulting in a partially saturated compound
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,3a,4,5-Hexahydropyrene can be synthesized through the hydrogenation of pyrene. The process typically involves the use of a catalyst such as palladium or nickel under high pressure and temperature conditions. The hydrogenation reaction selectively adds hydrogen atoms to the pyrene molecule, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of continuous flow reactors and optimized catalysts to ensure high yield and purity of the product. The reaction conditions are carefully controlled to prevent over-hydrogenation and to maintain the desired chemical structure .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,3a,4,5-Hexahydropyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrene derivatives with functional groups such as ketones and carboxylic acids.
Reduction: Further hydrogenation can lead to more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, introducing substituents such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) and alkyl halides under acidic or basic conditions.
Major Products:
Oxidation: Pyrene-4,5-dione, pyrene-4,5,9,10-tetraone.
Reduction: More saturated hydrocarbons.
Substitution: Halogenated or alkylated pyrene derivatives.
Scientific Research Applications
1,2,3,3a,4,5-Hexahydropyrene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,3,3a,4,5-Hexahydropyrene involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.
Pathways Involved: It can modulate signaling pathways related to oxidative stress, inflammation, and cellular metabolism.
Comparison with Similar Compounds
1,2,3,6,7,8-Hexahydropyrene: Another hydrogenated derivative of pyrene with similar chemical properties but different hydrogenation patterns.
4,5,9,10-Tetrahydropyrene: A partially hydrogenated pyrene derivative with fewer hydrogen atoms added.
Uniqueness: 1,2,3,3a,4,5-Hexahydropyrene is unique due to its specific hydrogenation pattern, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where other hydrogenated pyrene derivatives may not be suitable .
Properties
IUPAC Name |
1,2,3,3a,4,5-hexahydropyrene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h1,3-4,7,9,14H,2,5-6,8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFBNJXWRHSZGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC3=CC=CC4=C3C2=C(C1)C=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5385-37-5 | |
Record name | 1,3,3a,4,5-Hexahydropyrene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102261 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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